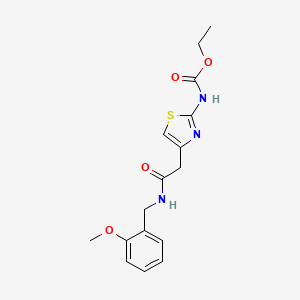

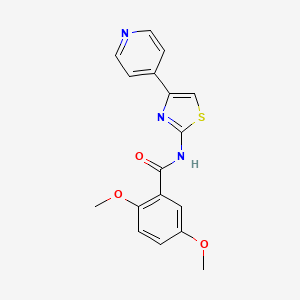

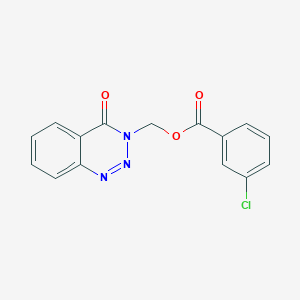

![molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6](/img/structure/B3014353.png)

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives often involves cycloaddition reactions. For instance, a formal [3 + 3] cycloaddition reaction between alkyl 2-aroyl-1-chlorocyclopropanecarboxylates and common hydrazones has been developed to yield alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates under mild basic conditions . Radical-mediated C-H functionalization has also been used to access alkoxy pyridazines, which can be further cyclized to produce tetrahydropyridopyridazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved the treatment of specific precursors in dry dichloromethane to achieve the desired compound, which was confirmed by XRD technique .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including nucleophilic ring-opening reactions , intramolecular cycloadditions , and cyclocondensations . These reactions can lead to the formation of a variety of products, such as dihydropyrazoles, pyridazinones, and triazolopyrimidines, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyridazine ring can affect the compound's reactivity, as seen in the formation of cyclopropenyl ketones and furans from pyridazine N-oxides upon irradiation . The HOMO-LUMO energy gap and global reactivity descriptors of a synthesized pyridazine compound were determined using Density Functional Theory calculations, which can provide insights into the electronic properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Heterocyclic compounds, including pyridazine analogs, are known for their substantial pharmaceutical importance. A study detailed the synthesis, structure analysis, and density functional theory (DFT) calculations of a pyridazine derivative, highlighting the process and methodologies that could be applicable to 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine. The synthesized compound was characterized using various spectroscopic techniques, and its structure was confirmed through XRD technique. This research illustrates the foundational steps necessary for synthesizing and analyzing compounds within this chemical class, which could extend to our compound of interest (Sallam et al., 2021).

Biological Applications

The biological and pharmacological potentials of pyridazine derivatives have been explored through various studies, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. Such derivatives have shown to possess significant biological properties, which could suggest similar research applications for 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine in the development of new therapeutic agents. Studies demonstrate the synthesis and evaluation of these compounds, highlighting their potential efficacy in treating various conditions (Abubshait, 2007; Hassan et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and cycloaddition reactions involving donor-acceptor cyclopropanes with nitrile imines offer a route to structurally diverse pyridazine derivatives. Such methodologies provide fast access to these compounds, suggesting potential applications in synthesizing a wide range of related chemicals, including 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine (Garve et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCKWIQEHIWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

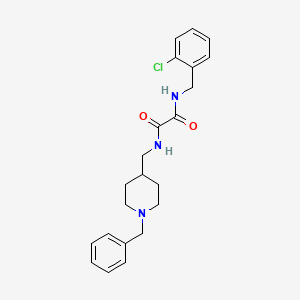

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

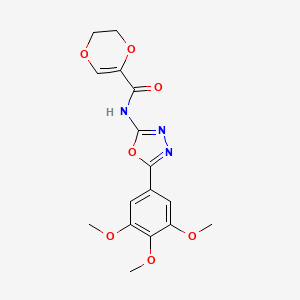

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)